molecular formula C26H23N3O5 B4615958 methyl 7-cyclopropyl-3-(3-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

methyl 7-cyclopropyl-3-(3-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No. B4615958
M. Wt: 457.5 g/mol
InChI Key: NXCFTYIULFWOFA-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known as pyrimidine derivatives, which are of significant interest due to their diverse biological activities and applications in medicinal chemistry. Pyrimidine, a heterocyclic aromatic organic compound, serves as a backbone for several biological molecules, including nucleotides and vitamins.

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of amino-substituted pyridines with isocyanates or the alkylation of existing pyrimidine derivatives to introduce various substituents, enhancing their pharmacological properties (Śladowska et al., 1990). These methods offer pathways to generate a wide range of derivatives with potential therapeutic applications.

Molecular Structure Analysis

Studies on related compounds have utilized FT-IR, FT-Raman spectroscopy, and single-crystal X-ray diffraction to detail the molecular structure, confirming configurations and substituent effects on the core pyrimidine ring (Al-Abdullah et al., 2014). These analyses highlight the importance of molecular geometry and electronic distribution in determining the compound's reactivity and interactions.

Chemical Reactions and Properties

Chemical properties of pyrimidine derivatives, including reactivity towards various reagents and conditions, have been explored to synthesize a range of targeted molecules with desired functional groups (Dodonova et al., 2010). These reactions are pivotal in tailoring the compounds for specific biological or chemical applications.

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, have been characterized for various pyrimidine derivatives. These properties are crucial for understanding the compound's behavior in biological systems and its formulation for pharmaceutical applications.

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and photostability of pyrimidine derivatives are influenced by their molecular structure. These properties affect the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (Yavari et al., 2002). Understanding these attributes is essential for the development of therapeutically relevant compounds.

Scientific Research Applications

Synthesis and Biological Activity

Pyrimidine derivatives have been synthesized for various purposes, including as potential therapeutic agents. For example, a study detailed the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited anti-inflammatory and analgesic properties, highlighting the pyrimidine derivatives' potential in developing new medication (A. Abu‐Hashem et al., 2020).

Another research effort focused on the synthesis, characterization, and cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their in vitro cytotoxic activity against cancer cells, demonstrating the pyrimidine scaffold's utility in cancer research (Ashraf S. Hassan et al., 2014).

Antibacterial and Antiviral Applications

Pyrimidine derivatives have also shown promise in antibacterial and antiviral applications. A notable example includes the synthesis of 2,4-diamino-5-benzylpyrimidines with high in vitro activity against anaerobic organisms, offering a potential pathway for new antibacterial agents (B. Roth et al., 1989).

Furthermore, antiviral activities have been observed in pyrimidine derivatives, such as the study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines. These compounds demonstrated inhibitory effects on retrovirus replication in cell culture, highlighting their potential in antiviral therapy (D. Hocková et al., 2003).

Liquid Crystal Properties

The synthesis and study of pyrimidine derivatives extend into materials science, where their liquid crystal properties have been explored. For instance, aryl esters of laterally substituted 5-pyrimidinecarboxylic acids have been synthesized, demonstrating nematic and smectic liquid crystal behaviors. This research underscores the versatility of pyrimidine derivatives in developing advanced materials (M. A. Mikhaleva, 2003).

properties

IUPAC Name

methyl 7-cyclopropyl-3-[(3-methoxyphenyl)methyl]-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-33-19-10-6-7-16(13-19)15-28-24(30)22-20(25(31)34-2)14-21(17-11-12-17)27-23(22)29(26(28)32)18-8-4-3-5-9-18/h3-10,13-14,17H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCFTYIULFWOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 7-cyclopropyl-3-(3-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 7-cyclopropyl-3-(3-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 7-cyclopropyl-3-(3-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 7-cyclopropyl-3-(3-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 7-cyclopropyl-3-(3-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 7-cyclopropyl-3-(3-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

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